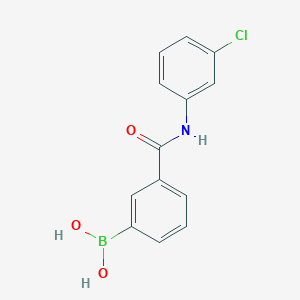
3-(3-Chlorophenylcarbamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BORONIC ACID, B-[3-[[(3-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: is a boronic acid derivative characterized by the presence of a boron atom bonded to a phenyl group substituted with a 3-chlorophenylamino carbonyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent with a boric ester like B(Oi-Pr)3 or B(OMe)3 is a common method . The reaction is usually performed at low temperatures to prevent over-alkylation.
Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane . This method is favored for its rapid reaction rates and high yields.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry: Boronic acids are extensively used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology: Boronic acids can form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting sugars and other biomolecules .
Medicine: Boronic acid derivatives are used in the development of drugs, such as bortezomib, a proteasome inhibitor used in cancer therapy .
Industry: In industrial applications, boronic acids are used as intermediates in the synthesis of various organic compounds and materials .
Mecanismo De Acción
The mechanism of action of boronic acids involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of sensors and drug molecules. In the case of bortezomib, the boronic acid moiety binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell, ultimately causing cell death .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 3-Chlorophenylboronic acid
- Aminophenylboronic acid
Comparison: BORONIC ACID, B-[3-[[(3-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- is unique due to the presence of the 3-chlorophenylamino carbonyl group, which imparts specific reactivity and binding properties. Compared to phenylboronic acid, it has enhanced binding affinity for certain biomolecules due to the additional functional groups .
This compound’s unique structure and properties make it valuable in various scientific and industrial applications, distinguishing it from other boronic acids.
Propiedades
Fórmula molecular |
C13H11BClNO3 |
|---|---|
Peso molecular |
275.50 g/mol |
Nombre IUPAC |
[3-[(3-chlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BClNO3/c15-11-5-2-6-12(8-11)16-13(17)9-3-1-4-10(7-9)14(18)19/h1-8,18-19H,(H,16,17) |
Clave InChI |
HNSIRWOJCADQEJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


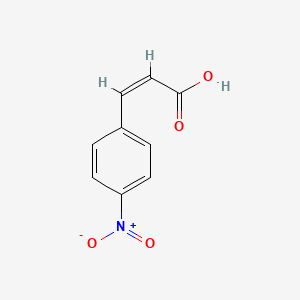
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B15239299.png)
![2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B15239302.png)
![(2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B15239314.png)

![(1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-18-en-5-one](/img/structure/B15239323.png)
![8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15239328.png)
![4-(2-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239334.png)
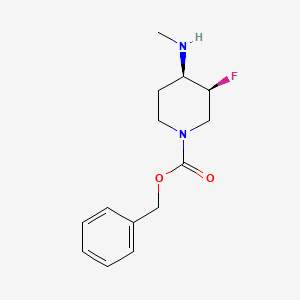
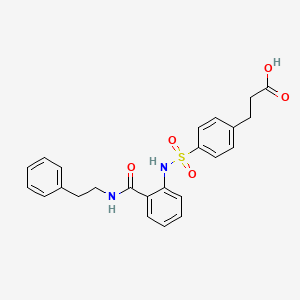
![Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15239348.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide](/img/structure/B15239365.png)
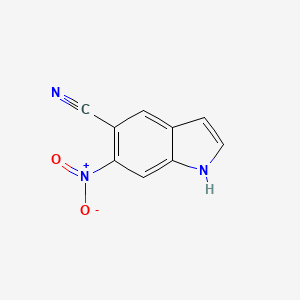
![2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)
